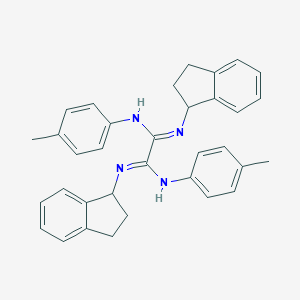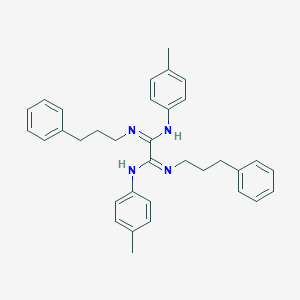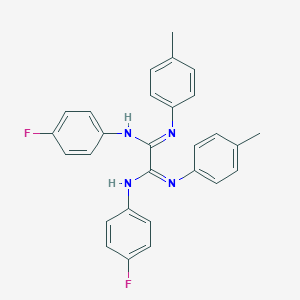![molecular formula C30H25FN4O3S B307186 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B307186.png)
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, making it a potential candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and bacteria. It may also work by reducing inflammation in the brain, which is associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a process that leads to the death of these cells. This compound has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the treatment of bacterial and fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione in lab experiments is its potential use in the treatment of various diseases. However, one of the limitations of using this compound is its toxicity, which can be harmful to living organisms.
Direcciones Futuras
There are several future directions for the research of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione. One direction is to study the compound's potential use in the treatment of neurodegenerative diseases. Another direction is to investigate the compound's potential use in the treatment of bacterial and fungal infections. Further research is also needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Conclusion:
In conclusion, 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione is a promising compound that has shown potential in various scientific research applications. Its antitumor, antibacterial, and antifungal properties make it a potential candidate for further research. However, more research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione can be achieved through a multistep process. The starting materials required for the synthesis are 4-fluoroaniline, 4-methoxybenzaldehyde, and 4-methoxyaniline. The reaction involves the condensation of these starting materials in the presence of a catalyst to form the final product.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione has been extensively studied for its potential use in various scientific research applications. It has been found to have antitumor, antibacterial, and antifungal properties. This compound has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
|---|---|
Fórmula molecular |
C30H25FN4O3S |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione |
InChI |
InChI=1S/C30H25FN4O3S/c1-36-25-14-6-21(7-15-25)32-28-29(33-22-8-16-26(37-2)17-9-22)35(24-12-18-27(38-3)19-13-24)30(39)34(28)23-10-4-20(31)5-11-23/h4-19H,1-3H3 |
Clave InChI |
MWTGGDYJIMSTPI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |
SMILES canónico |
COC1=CC=C(C=C1)N=C2C(=NC3=CC=C(C=C3)OC)N(C(=S)N2C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



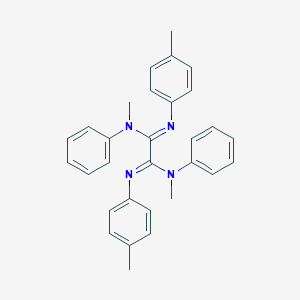
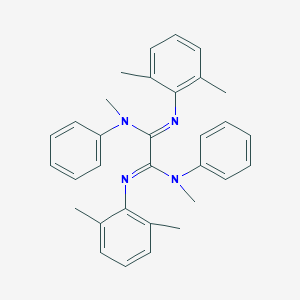
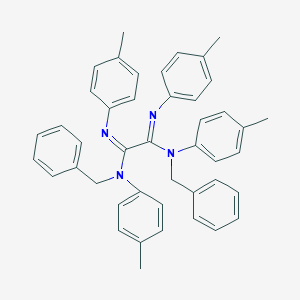
![4-methyl-N-{3-[(4-methylphenyl)imino]-1,4-diphenyl-1,4-diazepan-2-ylidene}aniline](/img/structure/B307107.png)

![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dipiperidin-1-ylethylidene}aniline](/img/structure/B307109.png)
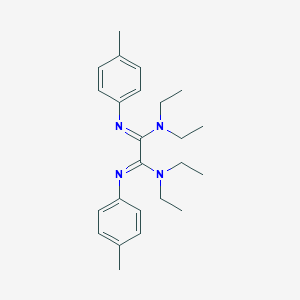


![1-N,2-N-bis(4-methylphenyl)-1-N',2-N'-bis[(1R)-1-phenylethyl]ethanediimidamide](/img/structure/B307118.png)

